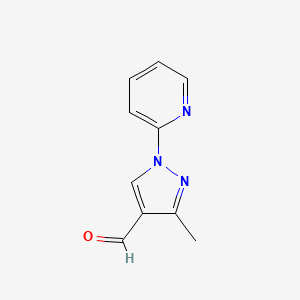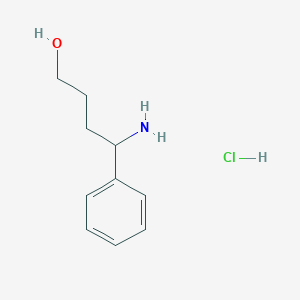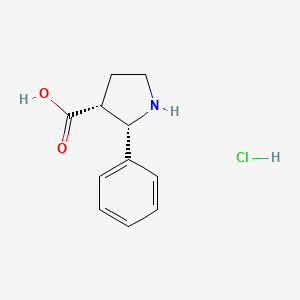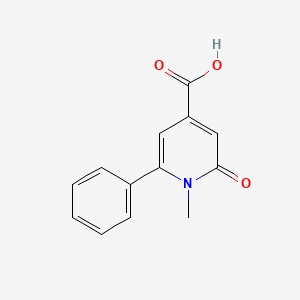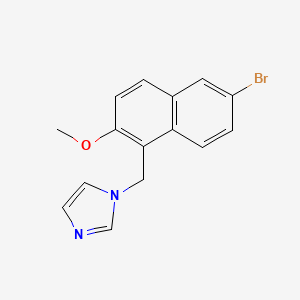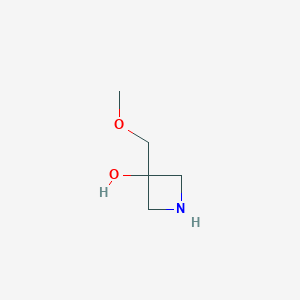
3-(Methoxymethyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom. It is part of the azetidine family, which is known for its strained ring structure and significant reactivity. This compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Methoxymethyl)azetidin-3-ol, often involves intramolecular cyclizations of open-chain structures or the reduction of azetidinones . One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the reduction of azetidin-2-ones with diborane, followed by cyclization using a modified Mitsunobu reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: Oxidation of azetidin-3-ols can lead to the formation of azetidin-3-ones.
Reduction: Reduction reactions can convert azetidin-3-ones back to azetidin-3-ols.
Substitution: Substitution reactions, such as the aza-Michael addition, introduce functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used for oxidative cleavage.
Reduction: Diborane is used for the reduction of azetidin-2-ones.
Substitution: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates are used in the aza-Michael addition.
Major Products
Oxidation: Azetidin-3-ones.
Reduction: Azetidin-3-ols.
Substitution: Functionalized 3-substituted azetidines.
Scientific Research Applications
3-(Methoxymethyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)azetidin-3-ol involves its reactivity due to the strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid .
- 1-(Azetidin-3-yl)pyrrolidin-3-ol .
- 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride .
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct reactivity and potential applications. Its methoxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-(methoxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3 |
InChI Key |
KRCXEYSAPNLZHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


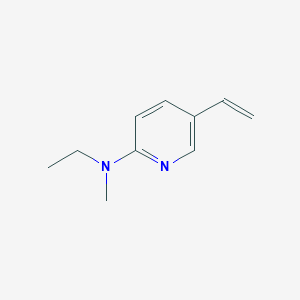
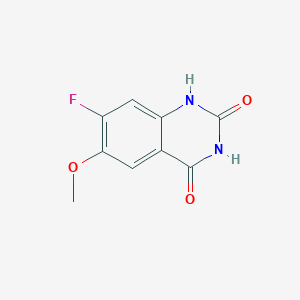
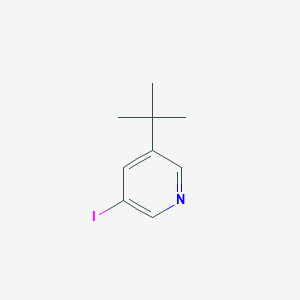
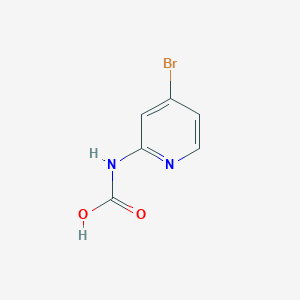
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
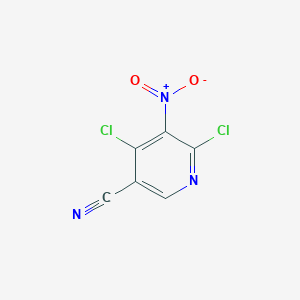
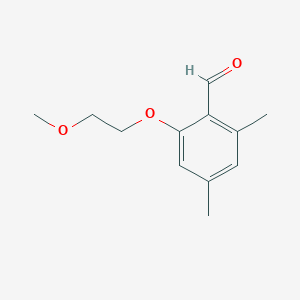
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
